3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid
Overview
Description
3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid is a heterocyclic compound that features a pyrazole ring attached to a benzoic acid moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both the pyrazole and benzoic acid functionalities makes it a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Related compounds have been shown to interact with dipeptidylpeptidase 4
Mode of Action
It’s known that compounds with similar structures can interact with their targets, leading to changes in cellular processes . More detailed studies are required to elucidate the specific interactions and changes caused by this compound.
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involved in antidiabetic effects
Result of Action
Related compounds have shown various biological activities, including antidiabetic effects . More research is needed to understand the specific effects of this compound.
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives have been used in the preparation of various biologically active compounds .
Cellular Effects
It is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation .
Temporal Effects in Laboratory Settings
It is known that this compound is considered hazardous and precautions should be taken when handling it .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another common method is the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions are usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, and can be facilitated by heating or using microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazole moiety .
Scientific Research Applications
3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid: Similar structure but with the pyrazole ring attached at a different position.
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Contains a pyrazolinone ring instead of a pyrazole ring.
3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid: Features an acrylic acid moiety instead of a benzoic acid moiety.
Uniqueness
3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid is unique due to the specific positioning of the pyrazole ring and the benzoic acid moiety, which can influence its reactivity and interactions with other molecules. This unique structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
3-(2-methylpyrazol-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-10(5-6-12-13)8-3-2-4-9(7-8)11(14)15/h2-7H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOMYSVFLSMYLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595018 | |
Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628297-55-2 | |
Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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